N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

CNS Receptor Pharmacology Muscarinic Acetylcholine Receptors Binding Affinity

Select this specific 3-chlorophenyl analog for your research to leverage its unique electronic profile (Hammett σm=+0.37) and proven M1 receptor affinity (Ki=156 nM) with ~9-fold selectivity over M2. Unlike unsubstituted or methylphenyl analogs, this substitution pattern is non-neutral, directly dictating target engagement and metabolic stability. Ideal for CNS SAR studies, enzyme inhibition screening, and as a reference ligand in muscarinic profiling panels.

Molecular Formula C27H25ClN4O2
Molecular Weight 472.97
CAS No. 941910-01-6
Cat. No. B2553726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
CAS941910-01-6
Molecular FormulaC27H25ClN4O2
Molecular Weight472.97
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC(=CC=C5)Cl)C=C3
InChIInChI=1S/C27H25ClN4O2/c28-21-7-5-8-22(18-21)29-26(33)19-34-24-11-4-6-20-12-13-25(30-27(20)24)32-16-14-31(15-17-32)23-9-2-1-3-10-23/h1-13,18H,14-17,19H2,(H,29,33)
InChIKeyIXRTYKGOAOWGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 941910-01-6): Baseline Identity and Procurement Context


N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 941910-01-6) is a synthetic small molecule featuring a quinoline core, a 4-phenylpiperazine group at the 2-position, and a 3-chlorophenylacetamide side chain linked via an ether oxygen at the 8-position. [1] This compound belongs to a broader series of quinoline-piperazine-acetamide derivatives investigated for diverse pharmacological activities including α-glucosidase inhibition and CNS receptor modulation. [2] Its procurement value for research hinges on the unique 3-chlorophenyl substituent, which introduces distinct electronic and steric properties relative to closely related analogs bearing unsubstituted phenyl, methylphenyl, or benzyl groups.

Why N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide Cannot Be Trivially Substituted by In-Class Analogs


Within the quinoline-phenylpiperazine-acetamide class, seemingly minor modifications to the N-phenyl substituent profoundly alter biological activity profiles. For instance, in a related series of α-glucosidase inhibitors, the most active compound (a benzyl derivative) demonstrated an IC50 of 280.0 µM, outperforming the standard drug acarbose, whereas other analogs with different N-substituents showed substantially reduced or no activity. [1] This demonstrates that even subtle structural changes can dictate target engagement. Therefore, substituting N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide with an unsubstituted phenyl, tolyl, or benzyl analog is not chemically or pharmacologically neutral and will likely result in divergent binding profiles, metabolic stability, and overall experimental outcomes.

Quantitative Differentiation Evidence for N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 941910-01-6)


Muscarinic M1 Receptor Affinity: Direct Comparison with M2 Subtype Selectivity

The target compound exhibits measurable binding affinity for the muscarinic M1 receptor (Ki = 156 nM) while showing significantly weaker affinity for the M2 receptor (Ki = 1,370 nM), indicating a ~9-fold selectivity for M1 over M2. [1] This selectivity profile is a distinct quantitative differentiator for CNS research applications where M1-preferring ligands are desired.

CNS Receptor Pharmacology Muscarinic Acetylcholine Receptors Binding Affinity

Structural Differentiation: N-(3-Chlorophenyl) Substituent vs. Unsubstituted Phenyl Analog

The presence of a meta-chlorine atom on the N-phenyl ring distinguishes this compound from the unsubstituted N-phenyl analog (CAS 941903-60-2). The chlorine atom increases molecular weight by ~34.4 Da (target: 472.97 g/mol vs. analog: 438.53 g/mol) [1] and introduces a strong electron-withdrawing effect that alters the electronics of the acetamide moiety. Meta-chlorine substitution is well-established in medicinal chemistry to modulate metabolic stability by blocking cytochrome P450-mediated oxidation at that position. [2]

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Class-Level α-Glucosidase Inhibition: Evidence from the Quinoline-Piperazine-Acetamide Series

Quinoline-piperazine-acetamide derivatives have been validated as α-glucosidase inhibitors, with the most active compound in a published series (compound 6m, a benzyl-substituted analog) achieving an IC50 of 280.0 µM versus acarbose (IC50 = 750.7 µM). [1] While the target compound was not directly tested in this study, it belongs to the same scaffold class and its unique 3-chlorophenyl substituent is predicted to further modulate enzyme binding interactions through halogen bonding and hydrophobic effects.

α-Glucosidase Inhibition Antidiabetic Research Enzyme Kinetics

N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide: Validated Research and Industrial Application Scenarios


CNS Drug Discovery: Muscarinic M1-Selective Probe Development

Based on its demonstrated M1 receptor affinity (Ki = 156 nM) and ~9-fold selectivity over M2, this compound can serve as a starting point for developing M1-preferring muscarinic ligands for Alzheimer's disease and schizophrenia research. [1] Researchers can use this compound as a tool to probe M1-mediated signaling pathways in neuronal cell models, leveraging its quantitative binding profile for dose-response studies.

Antidiabetic Agent Development: α-Glucosidase Inhibitor Screening

As a member of the validated quinoline-piperazine-acetamide class of α-glucosidase inhibitors, this compound is suitable for inclusion in enzyme inhibition screening cascades for type 2 diabetes drug discovery. [1] The 3-chlorophenyl substituent may confer differential binding kinetics or metabolic stability compared to the published benzyl analog (6m), warranting comparative SAR studies.

Medicinal Chemistry SAR Exploration: Halogen Effects on Target Engagement

The meta-chlorine atom provides a distinct electronic environment (Hammett σm = +0.37) relative to unsubstituted phenyl or methylphenyl analogs. [1] This compound is thus an ideal candidate for systematic SAR studies investigating the impact of halogen substitution on target binding affinity, selectivity, and metabolic stability within the quinoline-piperazine-acetamide scaffold series.

Chemical Biology Probe: Muscarinic Receptor Subtype Profiling

With its quantitative M1/M2 selectivity ratio, this compound can be utilized as a reference ligand in muscarinic receptor subtype profiling panels. [1] Its binding data (M1 Ki = 156 nM; M2 Ki = 1,370 nM) provide a benchmark for calibrating radioligand displacement assays and for training computational models of receptor-ligand interactions.

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.